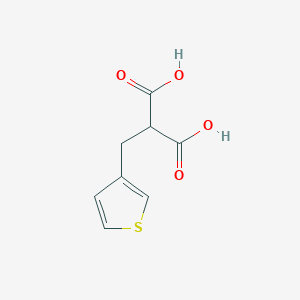

2-(Thiophen-3-ylmethyl)propanedioic acid

Beschreibung

Nomenclature and Structural Context within Malonic Acid Chemistry

From a nomenclature standpoint, the compound's name, 2-(Thiophen-3-ylmethyl)propanedioic acid, precisely describes its molecular architecture. "Propanedioic acid" indicates a three-carbon dicarboxylic acid, commonly known as malonic acid. uni.luwikipedia.org The "2-" locant specifies that the substituent is attached to the central carbon of the propane (B168953) chain. This substituent is a "thiophen-3-ylmethyl" group, meaning a thiophene (B33073) ring is connected via its third position to a methyl (-CH2-) linker.

Table 1: Chemical Identity of 2-(Thiophen-3-ylmethyl)propanedioic acid

| Property | Value |

|---|---|

| IUPAC Name | 2-(Thiophen-3-ylmethyl)propanedioic acid |

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| CAS Number | 19995-16-5 chemsrc.com |

| Canonical SMILES | C1=CSC=C1CC(C(=O)O)C(=O)O uni.lu |

Significance of Thiophene and Malonic Acid Moieties in Organic Synthesis Research

The academic interest in 2-(Thiophen-3-ylmethyl)propanedioic acid is largely due to the well-established importance of its two core components: the thiophene ring and the malonic acid framework.

The thiophene moiety is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural feature that is recurrent in successful drugs. nih.gov Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comencyclopedia.pubresearchgate.net The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring can serve as a bioisosteric replacement for a phenyl ring, often improving a molecule's metabolic stability and pharmacokinetic profile. nih.gov In organic synthesis, thiophenes are versatile intermediates due to their susceptibility to electrophilic substitution and other functionalization reactions. nih.gov

The malonic acid moiety and its esters are fundamental building blocks in organic synthesis. youtube.comwikipedia.org The high acidity of the α-protons allows for easy formation of an enolate, which can then be alkylated or acylated. youtube.comlibretexts.org This reactivity forms the basis of the malonic ester synthesis, a classical method for preparing a variety of carboxylic acids. libretexts.org Furthermore, substituted malonic acids can undergo decarboxylation upon heating, providing a route to substituted acetic acids. libretexts.org The dicarboxylic acid functionality also allows for the formation of polyesters and other polymers.

The combination of these two moieties in 2-(Thiophen-3-ylmethyl)propanedioic acid creates a bifunctional molecule with potential applications in both materials science and the synthesis of complex, biologically active molecules.

Overview of Current Research Landscape and Potential Academic Contributions

Direct academic research focusing exclusively on 2-(Thiophen-3-ylmethyl)propanedioic acid appears to be limited, with no extensive studies on its synthesis or applications readily available in peer-reviewed literature. However, the study of closely related compounds provides a strong indication of its potential research value.

A notable area of related research is in the field of conducting polymers. For instance, a polymer derived from a similar monomer, poly(2-thiophen-3-yl-malonic acid), has been synthesized and characterized. nih.gov This polymer was found to be soluble in aqueous basic solutions and exhibited semiconductor properties, suggesting potential applications in selective membranes for electrodialysis, wastewater treatment, or as ion-selective membranes for biomedical uses. nih.gov This highlights the potential of 2-(Thiophen-3-ylmethyl)propanedioic acid as a monomer for the development of novel functional polymers.

The synthesis of this compound would likely follow established methodologies in organic chemistry. A common route would involve the alkylation of a malonate ester, such as diethyl malonate, with a suitable electrophile like 3-(bromomethyl)thiophene. youtube.com Subsequent hydrolysis of the resulting diethyl 2-(thiophen-3-ylmethyl)malonate would yield the target dicarboxylic acid. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Research Directions for 2-(Thiophen-3-ylmethyl)propanedioic acid

| Research Area | Potential Contribution |

|---|---|

| Polymer Chemistry | Monomer for the synthesis of novel conducting polymers with tunable properties. |

| Medicinal Chemistry | A scaffold for the synthesis of new compounds with potential biological activity, leveraging the properties of both the thiophene and malonic acid moieties. |

| Organic Synthesis | An intermediate for the synthesis of more complex molecules through further functionalization of the thiophene ring or the carboxylic acid groups. |

| Coordination Chemistry | A ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. |

Given the established significance of its constituent parts, 2-(Thiophen-3-ylmethyl)propanedioic acid represents a promising, yet underexplored, compound in academic research. Further investigation into its synthesis, properties, and applications could provide valuable contributions to several scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(thiophen-3-ylmethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)3-5-1-2-13-4-5/h1-2,4,6H,3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVUCMGPQDQSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296453 | |

| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26415-26-9 | |

| Record name | NSC109416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-(Thiophen-3-ylmethyl)propanedioic Acid

Direct synthesis approaches focus on constructing the target molecule by forming the carbon-carbon bond between the thiophene (B33073) moiety and the propanedioic acid unit.

A primary and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis. askthenerd.comwikipedia.org This pathway is particularly well-suited for the preparation of 2-(thiophen-3-ylmethyl)propanedioic acid. The core of this method involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable thiophene-containing electrophile.

The key steps in this synthesis are:

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide, to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate. askthenerd.comucalgary.camasterorganicchemistry.com

Alkylation: The resulting enolate acts as a nucleophile and reacts with an appropriate alkyl halide in an S\textsubscript{N}2 reaction. askthenerd.comorganicchemistrytutor.com For the synthesis of the target molecule, 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene would be the required electrophile.

Hydrolysis: The resulting dialkylmalonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. ucalgary.caorganicchemistrytutor.com

Decarboxylation: The intermediate, a substituted malonic acid, is a β-dicarboxylic acid. These compounds are unstable and readily undergo decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final substituted acetic acid. askthenerd.comucalgary.canih.gov

Table 1: Key Reactions in Malonic Ester Synthesis

| Step | Reactants | Reagents | Product | Purpose |

| Enolate Formation | Diethyl malonate | Sodium ethoxide | Diethyl malonate enolate | Generates the nucleophile. |

| Alkylation | Diethyl malonate enolate, 3-(halomethyl)thiophene | Alkyl halide | Diethyl 2-(thiophen-3-ylmethyl)malonate | Forms the C-C bond. |

| Hydrolysis | Diethyl 2-(thiophen-3-ylmethyl)malonate | Acid or base, then H\textsubscript{3}O\textsuperscript{+} | 2-(Thiophen-3-ylmethyl)malonic acid | Converts esters to carboxylic acids. |

| Decarboxylation | 2-(Thiophen-3-ylmethyl)malonic acid | Heat | 2-(Thiophen-3-yl)acetic acid | Removes one carboxyl group. |

Note: The final product of the full malonic ester synthesis is a substituted acetic acid. To obtain 2-(Thiophen-3-ylmethyl)propanedioic acid, the final decarboxylation step would be omitted.

A significant challenge in this pathway is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide. wikipedia.org This can lead to a mixture of products and lower the yield of the desired mono-substituted compound.

An alternative approach involves starting with a pre-functionalized thiophene ring, such as 3-bromothiophene, and introducing the malonic acid moiety. 3-Bromothiophene is a key intermediate for synthesizing 3-substituted thiophenes. orgsyn.org

One potential pathway involves a metal-catalyzed cross-coupling reaction. For instance, 3-bromothiophene can be converted into an organometallic reagent, such as a Grignard reagent (3-thienylmagnesium bromide) or an organozinc compound. This nucleophilic thiophene derivative can then be reacted with a suitable electrophile containing the malonic ester group.

Another strategy could involve the reaction of 3-bromothiophene with a metalated malonic ester derivative in a coupling reaction, such as a Kumada coupling, which is used for creating aryl-aryl bonds and could be adapted for this purpose. jcu.edu.au

General Approaches for Related Thiophene-Containing Malonic Acid Derivatives

These methods focus on the initial construction of the thiophene ring, which can then be modified to introduce the malonic acid side chain.

Several classic organic reactions are employed to synthesize the thiophene ring from acyclic precursors.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. organic-chemistry.orgwikipedia.orgpharmaguideline.com While this is a powerful method for thiophene synthesis, it may not be the most direct route to 2-(thiophen-3-ylmethyl)propanedioic acid unless a suitably substituted 1,4-dicarbonyl compound is readily available.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a poly-substituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating highly functionalized thiophenes. arkat-usa.org The resulting 2-aminothiophene can then be further modified.

Volhard-Erdmann Cyclization: This reaction synthesizes alkyl and aryl thiophenes by the cyclization of 1,4-difunctional compounds, such as disodium succinate, with phosphorus heptasulfide. wikipedia.orgdrugfuture.com

Table 2: Comparison of Thiophene Synthesis Methods

| Reaction | Precursors | Reagents | Product Type |

| Paal-Knorr | 1,4-Dicarbonyl compound | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophene |

| Gewald | Ketone/aldehyde, α-cyanoester | Elemental sulfur, base | 2-Aminothiophene |

| Volhard-Erdmann | 1,4-Difunctional compound (e.g., disodium succinate) | Phosphorus heptasulfide | Alkyl or aryl thiophene |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orglscollege.ac.in This reaction can be used to introduce the malonic acid moiety onto a thiophene ring.

In this context, a thiophene aldehyde, such as thiophene-3-carbaldehyde, could be reacted with malonic acid or its esters in the presence of a weak base. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction is often followed by decarboxylation.

Sustainable and Green Chemistry Considerations in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to reduce environmental impact. benthamscience.comnih.gov Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields. rasayanjournal.co.in

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

For the synthesis of 2-(thiophen-3-ylmethyl)propanedioic acid and its derivatives, green approaches could involve the use of solid-supported catalysts, solvent-free reaction conditions, or microwave irradiation to enhance the efficiency and sustainability of the synthetic process.

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is fundamental to elucidating the molecular structure of 2-(Thiophen-3-ylmethyl)propanedioic acid, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for the monomer is not extensively published, the structure can be inferred from the analysis of its corresponding polymer, poly(2-thiophen-3-yl-malonic acid), and from general principles of NMR spectroscopy. nih.govacs.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the thiophene (B33073) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton on the propanedioic acid moiety (CH) and the methylene protons (CH₂) connecting the thiophene ring would appear further upfield. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), though this signal can be exchangeable with deuterium oxide (D₂O).

In the context of its polymer, poly(2-thiophen-3-yl-malonic acid), ¹H NMR spectroscopy has been used to confirm the chemical structure. nih.govacs.org

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with signals for each unique carbon atom. The carbonyl carbons of the carboxylic acids are expected at the most downfield region (δ 170-185 ppm). The sp²-hybridized carbons of the thiophene ring would resonate in the aromatic region (δ 120-140 ppm), while the sp³-hybridized methine and methylene carbons would appear upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Thiophen-3-ylmethyl)propanedioic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 185.0 |

| Thiophene Ring (C-H) | 6.5 - 8.0 (m) | 120.0 - 140.0 |

| Malonic Methine (-CH) | 3.5 - 4.5 (t) | 45.0 - 55.0 |

| Methylene (-CH₂-) | 3.0 - 3.5 (d) | 30.0 - 40.0 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on solvent and other conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 2-(Thiophen-3-ylmethyl)propanedioic acid (molar mass: 200.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₈O₄S. uni.lu

Electron ionization (EI) mass spectrometry would cause fragmentation of the molecular ion (M⁺). The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:

Decarboxylation: Loss of a carboxyl group (-COOH, 45 Da) to form an [M-COOH]⁺ ion.

Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the dicarboxylic acid structure.

Thiophene Ring Fragmentation: Cleavage of the bond between the methylene bridge and the thiophene ring, leading to the formation of a stable thiophenemethyl cation (C₅H₅S⁺, m/z = 97).

Cleavage of the side chain: Fragmentation can occur along the propanedioic acid chain.

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

Table 2: Predicted m/z Values for Adducts of 2-(Thiophen-3-ylmethyl)propanedioic acid

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₉O₄S]⁺ | 201.02161 |

| [M+Na]⁺ | [C₈H₈O₄SNa]⁺ | 223.00355 |

| [M-H]⁻ | [C₈H₇O₄S]⁻ | 199.00705 |

| [M+NH₄]⁺ | [C₈H₁₂NO₄S]⁺ | 218.04815 |

| [M]⁺ | [C₈H₈O₄S]⁺ | 200.01378 |

Data sourced from predicted values. uni.lu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of 2-(Thiophen-3-ylmethyl)propanedioic acid would be characterized by:

A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions related to the thiophene ring, including aromatic C-H stretching (around 3100 cm⁻¹), C=C stretching (1400-1600 cm⁻¹), and C-S stretching vibrations. researchgate.netiosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the thiophene ring. For poly(2-thiophen-3-yl-malonic acid), UV-Vis experiments show that the lowest π-π* transition energy is 2.39 eV for the neutral polymer and 2.25 eV for the negatively charged (deprotonated) polymer. nih.govacs.org This indicates that the electronic properties are sensitive to the ionization state of the carboxylic acid groups.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

As of now, a published single-crystal X-ray diffraction structure for 2-(Thiophen-3-ylmethyl)propanedioic acid is not available in open-access crystallographic databases. However, analysis of related thiophene-containing structures reveals typical C-S and C-C bond lengths within the thiophene ring of approximately 1.7 Å and 1.37-1.42 Å, respectively. nih.govresearchgate.net A crystallographic study would confirm the planarity of the thiophene ring and detail the packing of the molecules in the crystal lattice, which is expected to be heavily influenced by strong intermolecular hydrogen bonds between the carboxylic acid moieties.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For organic acids, decomposition often begins with decarboxylation at elevated temperatures.

Studies on the derived polymer, poly(2-thiophen-3-yl-malonic acid), show that it possesses good thermal stability, with a decomposition temperature above 215 °C. nih.govacs.org This suggests that the monomer itself is also reasonably stable at moderate temperatures. A typical TGA curve for the monomer would likely show a single, sharp weight loss step corresponding to its decomposition, or potentially multiple steps if the decarboxylation of the two acid groups occurs at different temperatures.

Microscopic Techniques for Morphological Characterization (e.g., SEM for Polymerized Forms)

While microscopy of the crystalline monomer could reveal its crystal habit, techniques like Scanning Electron Microscopy (SEM) are particularly useful for characterizing the morphology of materials derived from it, such as polymers. For poly(2-thiophen-3-yl-malonic acid), SEM analysis has been performed after doping. The resulting micrographs revealed that the polymer surface has a regular distribution of pores, although the sizes of these pores are irregular. nih.govacs.org This porous morphology suggests that the polymer could be a candidate for applications requiring high surface area, such as in selective membranes. nih.govacs.org

Compound Index

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

There are no specific DFT studies available in the reviewed literature that focus on 2-(Thiophen-3-ylmethyl)propanedioic acid. DFT is a widely used method for investigating the electronic structure and properties of molecules. Such studies on related thiophene (B33073) compounds often involve:

Quantum Mechanical Studies of Conformation and Electronic Characteristics

Broader quantum mechanical studies focusing on the conformational landscape and detailed electronic characteristics of 2-(Thiophen-3-ylmethyl)propanedioic acid are not available. Such studies would typically provide deeper insight into the molecule's behavior and properties, but this specific compound has not been the subject of such published research.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

QSPR/QSAR studies are predictive models that correlate the chemical structure of compounds with their physical properties or biological activities. While QSAR studies have been conducted on various series of thiophene analogs to predict activities like anti-inflammatory effects, there is no indication that 2-(Thiophen-3-ylmethyl)propanedioic acid has been included in the development or validation of such models.

Chemical Reactivity and Reaction Mechanisms

Acidity and Anion Formation of the Propanedioic Acid Moiety

The propanedioic acid portion of the molecule contains two carboxylic acid groups, which are acidic and can donate protons. The pKa values for the parent compound, propanedioic acid, are approximately 2.8 and 5.7. The first deprotonation to form the monoanion is more favorable than in a simple monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.

Furthermore, the methylene proton (the hydrogen on the carbon between the two carboxyl groups) is notably acidic. Deprotonation at this position by a suitable base leads to the formation of a resonance-stabilized carbanion, often referred to as an enolate. This stabilization is a key feature of malonic acid and its derivatives, making this carbon a potent nucleophile for various synthetic applications.

Table 1: Acidity Data for Propanedioic Acid Moiety

| Protic Site | Approximate pKa | Resulting Conjugate Base | Key Features |

|---|---|---|---|

| First Carboxyl Proton (-COOH) | ~2.8 | Carboxylate Anion (-COO⁻) | Stabilized by the inductive effect of the second carboxyl group. |

| Second Carboxyl Proton (-COOH) | ~5.7 | Dicarboxylate Dianion (⁻OOC-CH₂-COO⁻) | Deprotonation is less favorable due to the existing negative charge. |

Decarboxylation Reactions and Mechanistic Pathways

Derivatives of propanedioic acid, such as 2-(Thiophen-3-ylmethyl)propanedioic acid, are known to undergo decarboxylation upon heating. wikipedia.org This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO₂), resulting in the formation of a substituted acetic acid, in this case, 3-(thiophen-3-yl)propanoic acid. masterorganicchemistry.com

The mechanism for this reaction is a concerted process that proceeds through a cyclic, six-membered transition state. khanacademy.orgchemistrysteps.com The key steps are:

Rotation around the C-C sigma bond allows the hydroxyl group of one carboxyl function to come into proximity with the carbonyl group of the other.

An intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen.

Simultaneously, the carbon-carbon bond between the carboxyl group and the central carbon breaks.

This concerted rearrangement forms carbon dioxide and an enol intermediate. masterorganicchemistry.com

The enol rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

This reaction is a hallmark of β-keto acids and malonic acids and is a synthetically useful transformation. chemistrysteps.com

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. brainly.in Thiophene is significantly more reactive than benzene in such reactions. uop.edu.pk The substitution pattern is directed by the existing substituent and the inherent reactivity of the thiophene ring.

Electrophilic Substitution: Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position, as the carbocation intermediate formed is more stabilized by resonance involving the sulfur atom's lone pairs. uop.edu.pkpharmaguideline.com In 2-(Thiophen-3-ylmethyl)propanedioic acid, the substituent is at the C3 position. The 3-alkyl group is weakly activating and directs incoming electrophiles primarily to the C2 position, and to a lesser extent, the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.inslideshare.net

Table 2: Regioselectivity in Electrophilic Substitution of 3-Substituted Thiophenes

| Position of Attack | Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C2 | High (more resonance structures) | Major |

| C5 | Moderate | Minor |

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. pharmaguideline.comuoanbar.edu.iq The reaction typically proceeds through a Meisenheimer-like intermediate. nih.gov For 2-(Thiophen-3-ylmethyl)propanedioic acid, which lacks strong electron-withdrawing groups on the ring, nucleophilic substitution is not a favored reaction pathway under standard conditions. However, nucleophilic attack is more feasible on substituted thiophenes containing electron-withdrawing substituents. pharmaguideline.comresearchgate.net

Derivatization Reactions: Esterification, Amidation, and Anhydride Formation

The two carboxylic acid functional groups of the propanedioic acid moiety are amenable to a variety of derivatization reactions.

Esterification: The compound can be converted to its corresponding diester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. This reaction, known as Fischer esterification, is an equilibrium process. chemguide.co.ukmasterorganicchemistry.com To drive the reaction to completion, an excess of the alcohol is often used, or the water formed during the reaction is removed. jove.com

Reaction: R(COOH)₂ + 2 R'OH ⇌ R(COOR')₂ + 2 H₂O (where R = 2-(Thiophen-3-ylmethyl)propanediyl)

The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. byjus.com

Amidation: Amides can be synthesized by the direct condensation of the carboxylic acid groups with primary or secondary amines. nih.gov This reaction typically requires high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid. ucl.ac.uk Common coupling agents include carbodiimides (like DCC or EDC) or converting the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov The reaction with amines, often in the presence of a base, then yields the corresponding diamide.

Anhydride Formation: The formation of a cyclic anhydride from 2-(Thiophen-3-ylmethyl)propanedioic acid is unlikely under simple heating because it would require the formation of a strained four-membered ring. While dicarboxylic acids that can form five- or six-membered rings can be dehydrated to cyclic anhydrides, the formation of linear anhydrides from malonic acid derivatives typically requires reacting the carboxylic acid with a dehydrating agent like acetic anhydride or an acid chloride. libretexts.orgwikipedia.org

Rearrangement and Cyclization Pathways (e.g., Ring-Closure Reactions of Analogues)

The structure of 2-(Thiophen-3-ylmethyl)propanedioic acid and its derivatives allows for potential rearrangement and cyclization reactions.

Rearrangement Pathways: Thiophene derivatives can undergo certain types of rearrangements. For instance, Cope rearrangements have been studied in the thiophene series, although this typically requires an appropriately substituted allyl group attached to the ring. acs.org Rearrangements involving the propanedioic acid side chain are less common but could potentially be induced under specific conditions.

Cyclization Pathways: The reactive dicarbonyl functionality and the adjacent aromatic ring provide opportunities for intramolecular cyclization reactions. For example, derivatives of malonic acid are widely used in cyclocondensation reactions to form new heterocyclic or carbocyclic rings. nih.gov Depending on the specific reagents and reaction conditions, the enolate formed from the propanedioic acid moiety could potentially attack the thiophene ring (if appropriately activated) or undergo condensation with other reagents to build a new ring fused to the side chain. Analogs of this compound could participate in reactions like the Nazarov cyclization if a divinyl ketone structure can be formed. organic-chemistry.orgnih.gov

Investigation of Biological Relevance and Molecular Mechanisms

Design and Synthesis of Biologically Active Derivatives

The synthesis of thiophene (B33073) derivatives can be achieved through various established methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses. derpharmachemica.com More modern approaches, such as metal-catalyzed cross-coupling reactions, offer high regioselectivity and functional group tolerance. nih.gov Specifically, thiophene-malonic acid ester derivatives can be synthesized via photoenzyme-catalyzed coupling reactions between thiophenes and diethyl bromomalonate. acs.org

Starting with 2-(Thiophen-3-ylmethyl)propanedioic acid, a multitude of derivatives can be designed. The two carboxylic acid groups are key sites for modification.

Amide and Ester Formation: Standard coupling reactions can be employed to synthesize a library of amides and esters. Introducing different amine or alcohol moieties allows for the systematic exploration of chemical space to identify biologically active compounds.

Heterocyclic Ring Formation: The malonic acid fragment can serve as a precursor for the synthesis of new heterocyclic systems fused or linked to the thiophene core.

Polymerization: The monomer has been successfully polymerized to form poly(2-thiophen-3-yl-malonic acid), a material with interesting physicochemical properties, demonstrating the reactivity of the core structure. nih.gov

The design of new derivatives often involves splicing active substructures. For instance, combining the thiophene nucleus with other pharmacologically important heterocycles like nicotinamides has led to the development of potent fungicides. mdpi.com This strategy could be applied to the 2-(Thiophen-3-ylmethyl)propanedioic acid scaffold to generate novel therapeutic candidates.

Structure-Biological Activity Relationship Studies

While direct structure-activity relationship (SAR) studies on derivatives of 2-(Thiophen-3-ylmethyl)propanedioic acid are not extensively documented, a wealth of information from the broader family of thiophene derivatives allows for informed predictions. SAR studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity.

Antimicrobial Activity: The antimicrobial activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and its side chains. nih.gov

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), on an attached phenyl ring has been shown to enhance antimicrobial activity in pyrazolyl–thiazole derivatives of thiophene. rsc.org

Substituent Position: In a series of N-(thiophen-2-yl) nicotinamide derivatives, the substitution pattern on the nicotinamide ring was critical for fungicidal activity, with specific chloro-substitutions leading to highly potent compounds. mdpi.com

Bulky Moieties: In some cases, bulky substituents attached to the thiophene ring can lead to poor interactions with the target site, resulting in lower antimicrobial activity. nih.gov

Antioxidant and Anticancer Activities: For antioxidant and anticancer activities, the electronic properties of the substituents play a key role.

Electron-withdrawing groups at the ortho- and meta-positions of a phenyl group attached to the thiophene scaffold were associated with significant antioxidant activity. techscience.com

The anticancer activity of certain thiophene derivatives against various cancer cell lines was also found to be dependent on electron-withdrawing groups at the meta-position. techscience.com

In a series of thiophene-2-carboxamide derivatives, an amino-substituted compound showed the most significant antioxidant activity, suggesting that both electron-donating and withdrawing groups can modulate activity depending on the core structure. nih.gov

The following table summarizes SAR findings from various studies on related thiophene derivatives, illustrating the principles that could guide the design of active compounds from the 2-(Thiophen-3-ylmethyl)propanedioic acid scaffold.

| Thiophene Series | Activity | Favorable Substituents/Features | Unfavorable Substituents/Features |

| Pyrazolyl–thiazole Thiophenes rsc.org | Antimicrobial | Electron-withdrawing groups (e.g., -NO₂, -Cl) on phenyl ring | - |

| Aminothiophene Derivatives techscience.com | Antioxidant, Anticancer | Electron-withdrawing groups (e.g., -Cl, -F) at meta-position of phenyl ring | - |

| Thiophene-2-carboxamides nih.gov | Antioxidant | Amino group at position-3 | Methyl group at position-3 |

| Armed Thiophene Derivatives nih.gov | Antibacterial | Benzimidazole moiety | Bulky groups hindering target interaction |

| N-(thiophen-2-yl) nicotinamides mdpi.com | Fungicidal | 5,6-dichloro substitution on nicotinamide ring | Unsubstituted nicotinamide ring |

Exploration of Molecular Targets and Interaction Mechanisms

The biological activities of thiophene derivatives are mediated through various molecular mechanisms and interactions with specific cellular targets.

Brønsted Acid Properties and Membrane Interactions: The dicarboxylic acid moiety of 2-(Thiophen-3-ylmethyl)propanedioic acid imparts Brønsted acid characteristics. The ionization state of these acidic groups, which is dependent on the pH of the local environment, can significantly influence the molecule's conformation and its interaction with biological membranes or receptor sites. nih.gov For some antimicrobial thiophenes, a key mechanism of action is the permeabilization of the bacterial cell membrane, leading to cell death. frontiersin.orgresearchgate.net The acidic nature of derivatives from this scaffold could facilitate such membrane interactions.

Enzyme Inhibition: Thiophene derivatives have been identified as inhibitors of various enzymes. For instance, certain thiophene-3-carboxamide derivatives act as dual inhibitors of c-Jun N-terminal kinase (JNK) by binding to both the ATP binding site and a docking site on the kinase. nih.gov Other derivatives have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. nih.gov

DNA Interaction: Some thiophene-containing compounds exert their antimicrobial effects by stabilizing DNA-cleavage complexes, effectively interfering with DNA replication and repair mechanisms. researchgate.net

Tubulin Polymerization: In the context of anticancer activity, certain tetrahydrobenzo[b]thiophene derivatives have been found to act as destabilizers of tubulin polymerization, a critical process for cell division. nih.gov

Docking studies on various thiophene derivatives have helped to elucidate their binding modes. For example, thiophene-2-carboxamides have shown strong binding affinity for bacterial proteins, and certain anticancer thiophenes have demonstrated favorable interactions within the binding pocket of the Retinoic acid receptor-related orphan receptor γt (RORγt). techscience.comnih.gov

Mechanistic Insights into Observed Biological Activities

The specific chemical features of thiophene derivatives are directly linked to their mechanisms of action.

The 2-(Thiophen-3-ylmethyl)propanedioic acid scaffold offers the potential to combine these mechanisms. For example, derivatization of the carboxylic acid groups could be used to attach moieties that target specific enzymes, while the inherent properties of the thiophene ring and the acidic side chain could contribute to membrane interactions, potentially leading to synergistic effects.

Q & A

Q. What are the recommended synthetic routes for 2-(Thiophen-3-ylmethyl)propanedioic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling thiophen-3-ylmethyl derivatives with propanedioic acid precursors via esterification or alkylation. For example, thiophene-containing intermediates can be synthesized using Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by reaction with malonic acid derivatives. Optimization includes using catalysts like palladium complexes for coupling reactions or Lewis acids (e.g., AlCl₃) for alkylation. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (reflux at 80–100°C) are critical. Purification via column chromatography or recrystallization ensures product integrity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns on the thiophene ring.

- IR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and crystal packing. For hygroscopic samples, low-temperature data collection minimizes degradation.

Q. What safety protocols are critical during handling and synthesis?

- Methodological Answer :

- Use fume hoods for volatile reagents (e.g., thiophene derivatives) to avoid inhalation risks .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the compound's electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the thiophene moiety on the propanedioic acid core. HOMO-LUMO gaps predict reactivity in nucleophilic/electrophilic reactions. Molecular docking (AutoDock Vina) assesses potential binding affinities to biological targets, such as enzymes with active-site carboxylate recognition .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer :

- Polymorphism Check : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

- Dynamic NMR : Resolve conformational flexibility in solution that may differ from solid-state structures.

- Complementary Techniques : Pair X-ray data (SHELXL ) with solid-state NMR to cross-validate hydrogen bonding and lattice interactions.

Q. What strategies are effective in derivatizing the compound for biological activity studies?

- Methodological Answer :

- Esterification : React with alkyl halides to form esters, enhancing membrane permeability for cellular assays.

- Amidation : Couple with amines (EDC/HOBt activation) to generate amide derivatives for protein-binding studies.

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to study redox activity or catalytic potential .

Q. How can purity and stability be assessed under varying experimental conditions?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Stability Studies : Incubate samples at pH 2–12 and 25–60°C, monitoring degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.